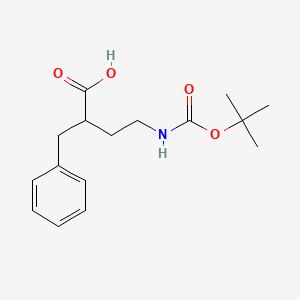4-Bocamino-2-benzyl-butyric acid
CAS No.: 1015070-59-3
Cat. No.: VC2562969
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1015070-59-3 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-10-9-13(14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | IMDXFJMGLVQGJL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Bocamino-2-benzyl-butyric acid possesses a complex structure that combines several functional groups. The molecule contains a benzyl group attached to the alpha carbon of a butyric acid backbone, with a Boc-protected amino group at the gamma position. This arrangement creates a molecule with multiple reactive sites and stereochemical considerations that are important for its applications .
The structural components include:
-
A carboxylic acid group (-COOH)
-
A benzyl substituent (phenylmethyl group)
-
A tert-butoxycarbonyl (Boc) protected amino group
-
A flexible carbon chain connecting these functional groups
The presence of the benzyl group introduces aromatic character to the molecule, while the Boc group provides protection for the amino functionality, preventing undesired reactions during synthetic procedures.
The compound's solubility characteristics are influenced by its amphiphilic nature, with the carboxylic acid group providing some polar character and the benzyl and Boc groups contributing hydrophobic properties.
Chemical Properties
The chemical behavior of 4-Bocamino-2-benzyl-butyric acid is largely determined by its functional groups. The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation. The Boc-protected amino group remains largely unreactive under neutral and basic conditions but can be deprotected under acidic conditions to reveal a reactive primary amine .
Key chemical properties include:
-
Acidity of the carboxylic acid group
-
Stability of the Boc protecting group in neutral and basic conditions
-
Selective deprotection of the Boc group under acidic conditions
-
Potential for stereochemical considerations at the alpha carbon
These properties make 4-Bocamino-2-benzyl-butyric acid a versatile building block in organic synthesis, particularly in the preparation of more complex structures requiring controlled reactivity of amino and carboxylic acid functionalities.
Nomenclature and Identification
Naming Conventions
The compound has several names reflecting different naming conventions in organic chemistry. According to the search results, the most common names include:
-
4-Bocamino-2-benzyl-butyric acid (common name)
-
2-Benzyl-4-((tert-butoxycarbonyl)amino)butanoic acid (semi-systematic name)
-
2-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (IUPAC name)
The IUPAC name provides the most systematic description of the molecular structure, identifying the butanoic acid backbone with benzyl and protected amino substituents at specific positions.
Identifiers and Registry Numbers
Various identification systems are used in chemistry to uniquely identify compounds. For 4-Bocamino-2-benzyl-butyric acid, these identifiers provide essential reference information for research and regulatory purposes .
Table 2: Identifiers for 4-Bocamino-2-benzyl-butyric acid
Applications and Research Significance
Pharmaceutical Applications
4-Bocamino-2-benzyl-butyric acid has potential applications in pharmaceutical research and development. Compounds with similar structural features have been utilized as building blocks in the synthesis of biologically active molecules, particularly those targeting neurological conditions and enzyme inhibition .
The presence of both the benzyl group and the protected amino functionality makes this compound particularly valuable in medicinal chemistry, where these structural elements often contribute to specific binding interactions with biological targets. The benzyl group may provide hydrophobic interactions with protein binding pockets, while the amino group (once deprotected) can participate in hydrogen bonding and ionic interactions.
As a Chemical Intermediate
Beyond its direct applications, 4-Bocamino-2-benzyl-butyric acid likely serves as an intermediate in the synthesis of more complex molecules. The combination of protected amino functionality and carboxylic acid group provides a platform for diverse chemical transformations, allowing this compound to serve as a precursor to various target molecules in organic synthesis.
Comparison with Similar Compounds
To better understand the significance and properties of 4-Bocamino-2-benzyl-butyric acid, it is valuable to compare it with structurally related compounds. Several similar compounds appear in the chemical literature, each with distinctive features that influence their properties and applications.
Table 3: Comparison with Related Compounds
These structural differences result in distinct chemical behaviors and applications, with each compound offering specific advantages for particular synthetic targets or biological activities. The presence of additional functional groups or different stereochemistry can significantly influence solubility, reactivity, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume